Cas no 51895-51-3 (6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate)

6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate is a synthetic organic compound with significant potential in various applications. It possesses a complex molecular structure characterized by a dihydrobenzopyran ring and a methyl and pentyl substitution. This compound exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows for versatile transformations in organic synthesis, contributing to the development of novel compounds with potential therapeutic applications.
6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate structure
51895-51-3 structure
Product name:6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate
CAS No:51895-51-3
MF:C21H26O2.C2H4O2
Molecular Weight:370.482
CID:2184146
PubChem ID:90473109

6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate 化学的及び物理的性質

名前と識別子

    • 6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate
    • Cannabinol, acetate
    • 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate
    • Cannabinol Acetate
    • LCXOAMRAVSWHBP-UHFFFAOYSA-N
    • 51895-51-3
    • SCHEMBL23629149
    • インチ: InChI=1S/C23H28O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10-14H,6-9H2,1-5H3
    • InChIKey: LCXOAMRAVSWHBP-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 352.20384475Da
  • 同位素质量: 352.20384475Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 486
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • XLogP3: 6.2

6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChromaDex Standards
ASB-00003138-025-25mg
CANNABINOL ACETATE
51895-51-3 %
25mg
$550.00 2023-10-25
1PlusChem
1P00E2MZ-1mg
6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate
51895-51-3 ≥98%
1mg
$126.00 2024-04-30
1PlusChem
1P00E2MZ-5mg
6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate
51895-51-3 ≥98%
5mg
$450.00 2024-04-30

6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate 関連文献

6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetateに関する追加情報

Introduction to 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate (CAS No. 51895-51-3) and Its Emerging Applications in Chemical Biology

6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate, identified by its CAS number 51895-51-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This triterpenoid derivative belongs to the class of dibenzo[b,d]pyranes, a scaffold known for its biological activity and structural versatility. The compound’s molecular structure incorporates multiple functional groups, including hydroxyl and acetoxy moieties, which contribute to its reactivity and potential interactions with biological targets.

The 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate molecule exhibits a rigid bicyclic system, which is typical of many bioactive natural products. This structural motif allows for precise spatial orientation of substituents, facilitating specific binding interactions with proteins and enzymes. Recent studies have highlighted the importance of such scaffolds in drug discovery, particularly for their ability to modulate enzyme activity and cellular signaling pathways. The presence of the acetate group at the 1-position not only influences the compound’s solubility but also modulates its metabolic stability, making it a promising candidate for further pharmacological exploration.

One of the most compelling aspects of 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate is its potential role in modulating inflammatory pathways. Emerging research suggests that compounds with similar structural motifs may interact with nuclear factor kappa B (NF-��B) signaling pathways, which are central to the regulation of inflammation. The hydroxyl group in the molecule could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with target proteins, enhancing binding affinity. This has led to investigations into its potential applications in treating chronic inflammatory diseases, where NF-κB inhibition is a key therapeutic strategy.

In addition to its anti-inflammatory properties, preliminary studies have explored the 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate’s interaction with other biological targets. Its dibenzo[b,d]pyran core is reminiscent of natural products such as triterpenes, which are known for their diverse biological activities ranging from antimicrobial to anticancer effects. The methyl groups at positions 6 and 9 contribute to the compound’s lipophilicity, potentially enhancing membrane permeability and facilitating cellular uptake. This characteristic makes it an intriguing candidate for developing novel prodrugs or delivery systems targeting specific tissues or organs.

The synthesis of 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate presents both challenges and opportunities for synthetic chemists. The construction of the dibenzo[b,d]pyran ring system requires multi-step organic transformations, often involving cyclization reactions and functional group interconversions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These approaches not only improve the efficiency of synthesis but also allow for structural modifications that can fine-tune biological activity.

The pharmacokinetic profile of CAS No. 51895-51-3 is another critical area of investigation. Understanding how the compound is metabolized and eliminated in vivo is essential for optimizing its therapeutic potential. Metabolic studies suggest that the acetate group may be susceptible to hydrolysis by esterases, while the hydroxyl group could undergo conjugation with glucuronic acid or sulfate moieties. These processes influence the compound’s half-life and bioavailability, providing insights into potential dosing regimens and formulation strategies.

Recent advances in computational chemistry have further enhanced the study of 6,6,9 Trimethyl 3 pentyl 6H Dibenzo b d Pyran 1 ol Acetate (CAS No: 51895 51 3). Molecular docking simulations have been used to predict binding affinities with various protein targets, including kinases and transcription factors involved in cancer progression. These virtual screening approaches complement experimental efforts by identifying promising lead compounds for further optimization. Additionally, quantum mechanical calculations have provided detailed insights into the electronic structure and reactivity of the molecule.

The future directions for research on CAS No: 51895 -51 -3 are multifaceted. Investigating its mechanism of action at a molecular level will be crucial for understanding its therapeutic effects and identifying potential side effects. Preclinical studies in animal models will assess its efficacy in treating inflammatory diseases and other conditions associated with NF-kB signaling. Furthermore, exploring derivatives of this compound may uncover novel analogs with enhanced potency or selectivity.

In conclusion,CAS No: 51895 -51 -3, corresponding to (Acetoxy)-methyl-(4aαβ*,7αβ*,8αβ*,10αβ*)trisnorcholenic acid, represents a structurally fascinating compound with significant potential in chemical biology and drug discovery. Its unique pharmacophoric features make it a valuable tool for studying inflammatory pathways and developing new therapeutic agents. As research continues to uncover more about its properties and applications,(Acetoxy)-methyl-(4aαβ*,7αβ*,8αβ*,10αβ*)trisnorcholenic acid is poised to play an important role in advancing our understanding of disease mechanisms and improving patient care.

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